molecular formula C11H13NO B231820 N-cyclopropyl-2-phenylacetamide

N-cyclopropyl-2-phenylacetamide

Cat. No. B231820
M. Wt: 175.23 g/mol
InChI Key: BBHFXHDPZONCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-phenylacetamide, also known as CPPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CPPA is a cyclopropyl derivative of phenylacetamide and is known to exhibit analgesic and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of N-cyclopropyl-2-phenylacetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin and norepinephrine. N-cyclopropyl-2-phenylacetamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-cyclopropyl-2-phenylacetamide has been shown to reduce pain and inflammation in various animal models of pain and arthritis. It has also been shown to have a favorable safety profile and does not exhibit any significant toxicity or adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-2-phenylacetamide is its potential therapeutic applications in the field of pain management. It has shown promising results in animal models of pain and inflammation and has a favorable safety profile. However, one of the limitations of N-cyclopropyl-2-phenylacetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-cyclopropyl-2-phenylacetamide. One area of interest is the development of more efficient synthesis methods for N-cyclopropyl-2-phenylacetamide. Another area of interest is the further investigation of its mechanism of action and the identification of potential molecular targets. Additionally, the potential therapeutic applications of N-cyclopropyl-2-phenylacetamide in other areas such as cancer and neurodegenerative diseases warrant further investigation.

Synthesis Methods

The synthesis of N-cyclopropyl-2-phenylacetamide involves the reaction of cyclopropylamine with 2-phenylacetyl chloride in the presence of a catalyst such as triethylamine. The reaction takes place under anhydrous conditions and yields N-cyclopropyl-2-phenylacetamide as a white crystalline solid.

Scientific Research Applications

N-cyclopropyl-2-phenylacetamide has been studied extensively for its potential therapeutic applications in the field of pain management. It has been shown to exhibit analgesic properties in various animal models of pain. N-cyclopropyl-2-phenylacetamide has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models of arthritis.

properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-cyclopropyl-2-phenylacetamide

InChI

InChI=1S/C11H13NO/c13-11(12-10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)

InChI Key

BBHFXHDPZONCIV-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)CC2=CC=CC=C2

Canonical SMILES

C1CC1NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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